molecular formula C11H15NO4S B2598017 3-(((tert-Butoxycarbonyl)amino)methyl)thiophene-2-carboxylic acid CAS No. 195322-23-7

3-(((tert-Butoxycarbonyl)amino)methyl)thiophene-2-carboxylic acid

Cat. No.: B2598017
CAS No.: 195322-23-7
M. Wt: 257.3
InChI Key: HUNZSAIVASHXFV-UHFFFAOYSA-N
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Description

“3-(((tert-Butoxycarbonyl)amino)methyl)thiophene-2-carboxylic acid”, also known as Boc-Thi-NH-Me, is a chemical compound that has attracted significant interest in the scientific community. It is a powder at room temperature .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C11H15NO4S . Its InChI code is 1S/C11H15NO4S/c1-11(2,3)16-10(15)12-6-7-4-5-17-8(7)9(13)14/h4-5H,6H2,1-3H3,(H,12,15)(H,13,14) .

Scientific Research Applications

Novel Amino Acids Synthesis

Research has demonstrated the utility of tert-butoxycarbonyl (Boc) protected compounds in the synthesis of novel amino acids. For instance, novel amino acids and dehydroamino acids containing the benzo[b]thiophene moiety were prepared through Michael addition and palladium-catalyzed cross-couplings, utilizing thiophenols and 3-iodobenzylamine as nucleophiles. This approach yielded racemic amino acid and dehydroamino acid derivatives linked to the benzo[b]thiophene moiety, showcasing the compound's role in facilitating complex synthesis processes (Abreu et al., 2003).

Structural Studies

The crystal structure of related compounds, such as O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, has been explored to examine the influence of N-methylation on peptide conformation. These studies reveal the spatial arrangements and interactions of tert-butoxycarbonyl groups, contributing to a deeper understanding of molecular structure and behavior (Jankowska et al., 2002).

Characterization and Functionalization of Oligo/Polythiophenes

The synthesis and characterization of monothiophenes and terthiophenes bearing amino acids have been reported, where the reaction with thiophene substituted in position 3 by a carboxylic acid or an acetic acid moiety with an alanine methyl ester was performed. This research opens avenues for the development of new materials with specific optical and electrochemical properties, highlighting the compound's relevance in material science (McTiernan & Chahma, 2010).

Efficient Catalysis in N-tert-Butoxycarbonylation

Studies have also shown the efficiency of heteropoly acids as catalysts for N-tert-butoxycarbonylation of amines, demonstrating the compound's role in enhancing reaction efficiency and environmental friendliness in synthetic organic chemistry (Heydari et al., 2007).

Synthesis of Stereoisomers

Research into the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has provided insights into methodologies for obtaining pure cis or trans acids, important for the development of unnatural amino acids and understanding their synthetic pathways (Bakonyi et al., 2013).

Safety and Hazards

This compound may cause an allergic skin reaction (H317). Precautionary measures include wearing protective gloves (P280). In case of skin contact, wash off with soap and plenty of water .

Properties

IUPAC Name

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-6-7-4-5-17-8(7)9(13)14/h4-5H,6H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNZSAIVASHXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(SC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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